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molecular formula C18H39N B047920 Trihexylamine CAS No. 102-86-3

Trihexylamine

Cat. No. B047920
M. Wt: 269.5 g/mol
InChI Key: DIAIBWNEUYXDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835683B2

Procedure details

Example 1 was carried out in laboratory plant 1. 1760 g/h of methyl formate via stream (1a) and 849 g/h of water via stream (1c) were metered by means of metering pumps into the stirred vessel A1. Stream (1c) was taken from the mixing vessel X and was composed of fresh water via stream (1b) and recycled water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into this tube reactor A3. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into this tube reactor A4. The streams (8a) and (8b) were taken from the vessel Y which served to distribute the tri-n-hexylamine recirculated via stream (8) to the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
Name
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0 (± 1) mol
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Reaction Step One
[Compound]
Name
A3
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Reaction Step Two
[Compound]
Name
A4
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
( 8b )
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
A4
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0 (± 1) mol
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Reaction Step Four
[Compound]
Name
( 8a )
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 8b )
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reactant
Reaction Step Six
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Reaction Step Seven
[Compound]
Name
( 8 )
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Reaction Step Eight
[Compound]
Name
A3
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0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
A4
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0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
A3
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0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
A4
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0 (± 1) mol
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reactant
Reaction Step Twelve
[Compound]
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A1
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0 (± 1) mol
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reactant
Reaction Step Thirteen
[Compound]
Name
A2
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0 (± 1) mol
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reactant
Reaction Step Fourteen
[Compound]
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A2
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Reaction Step Fifteen
[Compound]
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A3
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Reaction Step Fifteen
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Reaction Step 16
[Compound]
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Eight
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
A4
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0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was likewise operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was operated at 110° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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